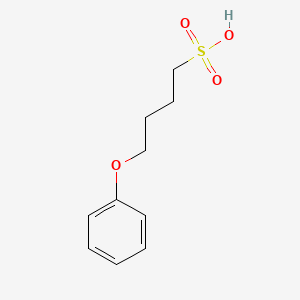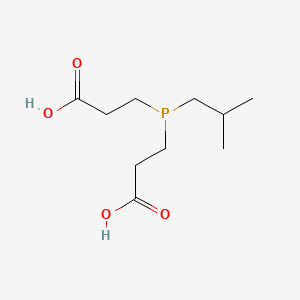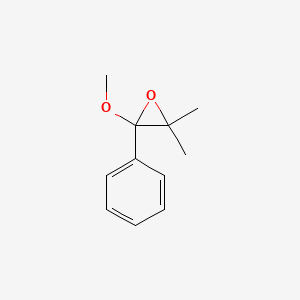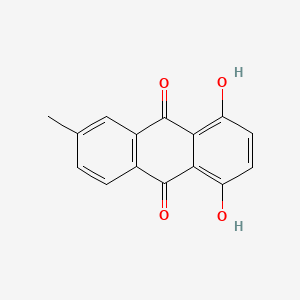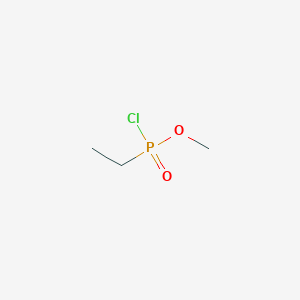
Ethylphosphonochloridic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylphosphonochloridic acid, methyl ester is an organophosphorus compound with the molecular formula C3H8ClO2P It is a derivative of phosphonic acid and is characterized by the presence of both ethyl and methyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylphosphonochloridic acid, methyl ester can be synthesized through the reaction of ethylphosphonic dichloride with methanol. The reaction typically occurs under controlled conditions to ensure the selective formation of the methyl ester. The general reaction is as follows:
C2H5P(O)Cl2+CH3OH→C3H8ClO2P+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethylphosphonochloridic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form ethylphosphonic acid and methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base to neutralize the by-products.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Ethylphosphonic acid and methanol.
Substitution: Various phosphonic acid derivatives depending on the nucleophile used.
Oxidation and Reduction: Phosphonic acid derivatives or phosphine derivatives.
Aplicaciones Científicas De Investigación
Ethylphosphonochloridic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethylphosphonochloridic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The compound can also participate in phosphorylation reactions, affecting cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Ethylphosphonochloridic acid, methyl ester can be compared with other similar compounds, such as:
Methylphosphonochloridic acid, ethyl ester: Similar structure but with reversed ester groups.
Ethylphosphonic dichloride: Lacks the ester group and is more reactive.
Methylphosphonic acid: Lacks the chlorine atom and is less reactive.
The uniqueness of this compound lies in its specific reactivity due to the presence of both ethyl and methyl ester groups, making it a versatile intermediate in various chemical reactions.
Propiedades
Número CAS |
21502-57-8 |
|---|---|
Fórmula molecular |
C3H8ClO2P |
Peso molecular |
142.52 g/mol |
Nombre IUPAC |
1-[chloro(methoxy)phosphoryl]ethane |
InChI |
InChI=1S/C3H8ClO2P/c1-3-7(4,5)6-2/h3H2,1-2H3 |
Clave InChI |
CQRLFKVMUWZIPC-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


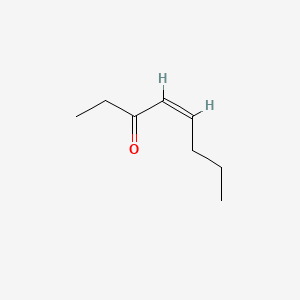
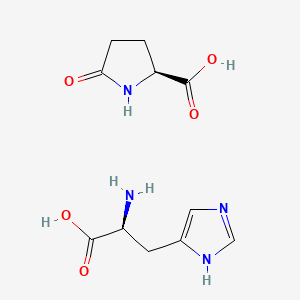
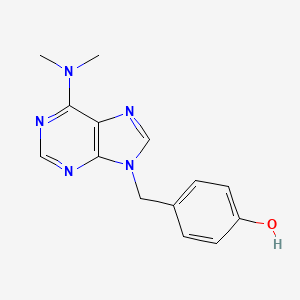
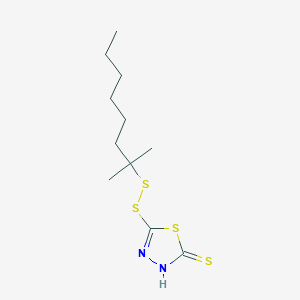

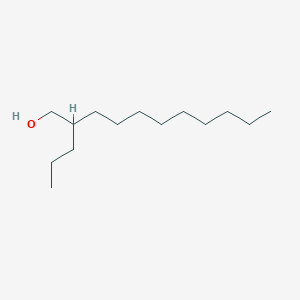

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
